Spectroscopic Profile of 2-(4-(trifluoromethyl)phenyl)thiazole: A Comprehensive Technical Guide
Spectroscopic Profile of 2-(4-(trifluoromethyl)phenyl)thiazole: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, combining the versatile thiazole ring with the electronically distinct trifluoromethylphenyl group, imparts unique physicochemical properties that are actively explored in the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(4-(trifluoromethyl)phenyl)thiazole, grounded in established analytical methodologies and supported by authoritative references. We will delve into the causal relationships behind the observed spectral features, offering field-proven insights for researchers engaged in the synthesis and application of this important molecule.
Molecular Structure and Isotopic Abundance
A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of 2-(4-(trifluoromethyl)phenyl)thiazole, presented below, consists of a central thiazole ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group.
Caption: Molecular structure of 2-(4-(trifluoromethyl)phenyl)thiazole.
The presence of various isotopes, particularly ¹³C, ¹⁵N, and ³⁴S, although in low natural abundance, can give rise to satellite peaks in high-resolution NMR and mass spectra, providing additional structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(4-(trifluoromethyl)phenyl)thiazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | d | 2H | H-2', H-6' |
| ~7.75 | d | 2H | H-3', H-5' |
| ~7.95 | d | 1H | H-4 (thiazole) |
| ~7.40 | d | 1H | H-5 (thiazole) |
Note: Predicted chemical shifts are based on the analysis of similar structures reported in the literature. Actual values may vary depending on the solvent and experimental conditions.
The downfield chemical shifts of the aromatic protons are attributed to the deshielding effect of the aromatic rings and the electron-withdrawing nature of the trifluoromethyl group. The protons on the phenyl ring are expected to appear as two doublets due to the symmetrical substitution pattern. The protons on the thiazole ring will also appear as doublets, with their specific shifts influenced by the electronic environment of the heterocyclic ring.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (thiazole) |
| ~144 | C-4 (thiazole) |
| ~120 | C-5 (thiazole) |
| ~135 | C-1' |
| ~127 | C-2', C-6' |
| ~126 (q, J ≈ 3-4 Hz) | C-3', C-5' |
| ~132 (q, J ≈ 32 Hz) | C-4' |
| ~124 (q, J ≈ 272 Hz) | -CF₃ |
Note: Predicted chemical shifts are based on the analysis of similar structures. The trifluoromethyl group will cause splitting of the adjacent carbon signals (quartet, q) due to C-F coupling.[1]
The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, a characteristic feature in the ¹³C NMR of trifluoromethyl-containing compounds. The carbons of the phenyl ring will also show splitting due to coupling with the fluorine atoms, albeit with smaller coupling constants.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds.
Table 3: Predicted ¹⁹F NMR Data for 2-(4-(trifluoromethyl)phenyl)thiazole
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -63 | s | -CF₃ |
Note: The chemical shift is referenced to CFCl₃. A value of -62.8 ppm has been reported for the similar compound 1-ethynyl-4-(trifluoromethyl)benzene.[2]
The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Standard workflow for NMR data acquisition and processing.
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is essential to achieve better signal dispersion and resolution, which is particularly important for resolving the fine splitting patterns in the aromatic region. Deuterated chloroform (CDCl₃) is a common choice of solvent due to its ability to dissolve a wide range of organic compounds and its distinct deuterium lock signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons resonate at a higher field than most organic compounds, providing a zero reference point. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Predicted IR Absorption Bands for 2-(4-(trifluoromethyl)phenyl)thiazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1600, 1580, 1480 | Medium-Strong | Aromatic C=C stretching |
| ~1540 | Medium | Thiazole ring stretching |
| ~1325 | Strong | C-F stretching (symmetric) |
| ~1170, 1130 | Strong | C-F stretching (asymmetric) |
| ~1070 | Strong | In-plane C-H bending |
| ~840 | Strong | Out-of-plane C-H bending (para-disubstituted) |
Note: Predicted absorption bands are based on characteristic frequencies for similar functional groups.[1][3]
The strong absorptions in the 1350-1100 cm⁻¹ region are highly characteristic of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations and the C-H bending modes provide evidence for the substituted phenyl and thiazole rings.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples.
Caption: Workflow for ATR-FTIR data acquisition.
Trustworthiness of the Protocol: The collection of a background spectrum is a critical self-validating step. It allows for the subtraction of atmospheric CO₂ and water vapor absorptions from the sample spectrum, ensuring that the observed peaks are solely from the compound of interest.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 5: Predicted Mass Spectrometry Data for 2-(4-(trifluoromethyl)phenyl)thiazole
| m/z | Interpretation |
| ~229 | [M]⁺ (Molecular ion) |
| ~202 | [M - HCN]⁺ |
| ~145 | [C₆H₄CF₃]⁺ |
| ~85 | [C₃H₃NS]⁺ (Thiazole ring) |
Note: The predicted fragmentation pattern is based on the expected cleavage of the weakest bonds and the stability of the resulting fragments. Mass spectral data for derivatives of 2-(4-(trifluoromethyl)phenyl)thiazole can provide further insights.[4][5]
The molecular ion peak at m/z 229 would confirm the molecular weight of the compound. Common fragmentation pathways would involve the loss of small neutral molecules like HCN from the thiazole ring and cleavage of the bond between the phenyl and thiazole rings, leading to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.
Caption: General workflow for EI-Mass Spectrometry.
Expertise in Method Selection: The standard electron energy of 70 eV is used in EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" mass spectrum for a given compound that can be compared to spectral libraries for identification.
Conclusion
The comprehensive spectroscopic analysis of 2-(4-(trifluoromethyl)phenyl)thiazole through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data, based on the analysis of closely related structures and fundamental spectroscopic principles, offers a reliable guide for researchers. The detailed experimental protocols, grounded in best practices, ensure the acquisition of high-quality, reproducible data. This technical guide serves as an authoritative resource for scientists and professionals in the fields of chemistry and drug development, facilitating the advancement of research involving this promising molecular scaffold.
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Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Annulation of Hydrazines and Terminal Alkynes for the Synthesis of Pyrazoles. The Royal Society of Chemistry. [Link]
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2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide. mzCloud. [Link]
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Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. PubMed. [Link]
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1H, 13C, 15N and 19F NMR study of acetylation products of heterocyclic thiosemicarbazones. PubMed. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]
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